4-Methoxypiperidine-4-carboxylic acid hydrochloride

Descripción

Chemical Identity and Nomenclature

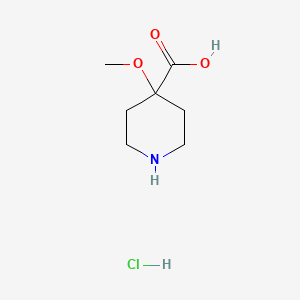

4-Methoxypiperidine-4-carboxylic acid hydrochloride exhibits a well-defined chemical identity characterized by multiple systematic nomenclature conventions. The International Union of Pure and Applied Chemistry name for this compound is 4-methoxy-4-piperidinecarboxylic acid hydrochloride, while alternative systematic names include 4-piperidinecarboxylic acid, 4-methoxy-, hydrochloride in a 1:1 stoichiometric ratio. The compound is also referenced in chemical databases under the identifier 4-Methoxy-piperidine-4-carboxylic acid hydrochloride, demonstrating the variability in nomenclature conventions across different chemical information systems.

The molecular formula C₇H₁₄ClNO₃ reflects the composition of the hydrochloride salt, with a molecular weight of 195.644 grams per mole as determined through precise mass spectrometry analysis. The exact mass has been calculated at 195.066223, providing a reference point for high-resolution mass spectrometric identification. The compound's Chemical Abstracts Service registry number 1260387-16-3 serves as the primary identifier in chemical databases and regulatory systems worldwide.

The International Chemical Identifier string for this compound is InChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H, which provides a unique computer-readable representation of the molecular structure. The corresponding InChI Key SQHYURMFFJYYCS-UHFFFAOYSA-N serves as a shortened hash of the full InChI string for database searching purposes.

Historical Context and Development

The development of this compound emerged from broader research into piperidine derivatives and their applications in pharmaceutical chemistry. The compound represents an evolution in the understanding of how structural modifications to the basic piperidine scaffold can influence chemical and biological properties. Research into similar piperidine carboxylic acid derivatives, such as 4-aminopiperidine-4-carboxylic acid, has demonstrated the importance of substitution patterns at the 4-position of the piperidine ring for creating compounds with unique conformational and chemical properties.

The synthetic approaches to this compound have been influenced by established methodologies for piperidine modification, including the use of protecting group strategies. Related compounds such as N-tert-butoxycarbonyl-piperidine-4-carboxylic acid have provided synthetic precedents for the preparation of substituted piperidine carboxylic acids. The development of 1-tert-butoxycarbonyl-4-methoxypiperidine-4-carboxylic acid as an intermediate compound has further contributed to the synthetic accessibility of the target molecule.

Industrial preparation methods have evolved to incorporate efficient protection and deprotection strategies, as evidenced by the synthesis of related compounds such as 1-Boc-4-methoxypiperidine, which utilizes sodium hydride-mediated methylation of hydroxypiperidine derivatives. These methodological developments have enabled the reliable production of this compound for research applications.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the class of saturated six-membered heterocyclic compounds, specifically within the piperidine subfamily of azacyclohexanes. According to established heterocyclic classification systems, this compound represents a monocyclic saturated heterocycle containing one nitrogen heteroatom. The piperidine ring system itself is classified as an aliphatic heterocyclic compound, distinguishing it from aromatic heterocycles such as pyridine.

The structural features of this compound include a quaternary carbon center at the 4-position of the piperidine ring, which bears both the methoxy and carboxylic acid substituents. This substitution pattern creates a gem-disubstituted piperidine derivative, which represents a specific subcategory within piperidine chemistry. The presence of the methoxy group introduces an ether functional group into the heterocyclic framework, while the carboxylic acid provides an ionizable group that can participate in hydrogen bonding and electrostatic interactions.

| Structural Classification | Category | Specific Features |

|---|---|---|

| Ring System | Six-membered saturated heterocycle | Single nitrogen heteroatom |

| Substitution Pattern | 4,4-Disubstituted piperidine | Methoxy and carboxylic acid groups |

| Functional Groups | Ether and carboxylic acid | Quaternary carbon center |

| Salt Form | Hydrochloride | Enhanced solubility characteristics |

The geometric constraints imposed by the piperidine ring system influence the spatial arrangement of the substituents, with the methoxy and carboxylic acid groups adopting specific orientations relative to the ring plane. This structural rigidity contrasts with acyclic analogs and contributes to the unique chemical and biological properties of the compound.

Significance in Piperidine Chemistry Research

This compound holds particular significance in contemporary piperidine chemistry research due to its role as a building block for more complex molecular architectures. The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceutical agents. Related research has demonstrated the utility of similar piperidine derivatives in the creation of choline transporter inhibitors, as exemplified by compounds containing 4-methoxy-3-piperidin-4-yl benzamide scaffolds.

The compound's structural features make it valuable for structure-activity relationship studies, where systematic modifications of the piperidine core can be evaluated for their effects on biological activity. The presence of both methoxy and carboxylic acid functional groups provides multiple sites for chemical modification, enabling the exploration of diverse chemical space around the piperidine scaffold. Research into compounds such as 4-4-methoxybenzylpiperidine-4-carboxylic acid hydrochloride has further demonstrated the potential for creating complex derivatives through benzylation and other modification strategies.

The availability of this compound through multiple commercial suppliers indicates its recognized importance in research applications. The standardized synthetic protocols for its preparation, combined with reliable analytical characterization methods, have established it as a dependable starting material for synthetic chemistry programs. Current research trends suggest continued interest in this compound class for applications ranging from central nervous system drug discovery to the development of novel chemical tools for biological research.

The compound's role in medicinal chemistry is further supported by its inclusion in chemical libraries designed for high-throughput screening applications. Its drug-like properties, as evidenced by appropriate molecular weight and functional group composition, position it as a valuable scaffold for pharmaceutical research initiatives. The ongoing development of related compounds continues to validate the importance of this compound as a foundation for innovative chemical research.

Propiedades

IUPAC Name |

4-methoxypiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHYURMFFJYYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260387-16-3 | |

| Record name | 4-methoxypiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4-Methoxypiperidine-4-carboxylic acid hydrochloride (also referred to as 4-MPCA-HCl) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 4-MPCA-HCl is . It features a piperidine ring substituted with a methoxy group and a carboxylic acid, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-MPCA-HCl. For instance, in a study focusing on piperidine derivatives, compounds incorporating the 4-methoxypiperidine structure exhibited significant antiproliferative effects against various cancer cell lines. Notably, modifications to the methoxy group were found to influence the potency of these compounds. Specifically, one derivative demonstrated an EC50 value of 0.83 μM against OE33 esophageal cancer cells and 1.24 μM against FLO-1 cells, indicating strong antiproliferative activity .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 4-MPCA-HCl | OE33 | 0.83 |

| 4-MPCA-HCl | FLO-1 | 1.24 |

| Other Derivative | Various | Varies |

The mechanism underlying the anticancer activity of 4-MPCA-HCl appears to involve the modulation of key signaling pathways. Research indicates that compounds with a piperidine moiety can inhibit IKKβ, a crucial protein in the NF-κB signaling pathway, which is often activated in cancer cells leading to increased proliferation and survival . The presence of the methoxy group enhances hydrophobic interactions with target proteins, facilitating more effective binding and inhibition.

In Vitro Studies

In vitro studies have demonstrated that derivatives of 4-MPCA-HCl not only induce apoptosis in cancer cell lines but also exhibit cytotoxicity comparable to established chemotherapeutic agents like bleomycin . The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly affect biological activity, emphasizing the importance of specific substitutions.

In Vivo Studies

While in vitro data is promising, in vivo studies are essential for understanding the therapeutic potential of 4-MPCA-HCl. Preliminary animal studies suggest that compounds derived from this scaffold can reduce tumor growth in xenograft models . Further investigation into pharmacokinetics and toxicity profiles is necessary to evaluate their safety and efficacy in clinical settings.

Safety and Toxicity

Safety assessments have indicated that while 4-MPCA-HCl exhibits potent biological activity, its toxicity profile must be carefully evaluated. Reports on similar piperidine derivatives suggest potential hematotoxicity and oxidative stress under certain conditions . Comprehensive toxicity studies are necessary to establish safe dosage ranges for therapeutic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Cancer Treatment:

Recent studies have highlighted the potential of 4-methoxypiperidine-4-carboxylic acid hydrochloride in cancer therapies. It has been investigated for its role in targeting RET-altered cells, which are associated with specific cancer types. The compound exhibits a lower IC50 for RET than for KDR, suggesting its efficacy in treating cancers driven by RET mutations .

Neuropharmacology:

The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Its derivatives have been explored for potential use in treating neurological disorders due to their ability to modulate synaptic transmission .

Agricultural Applications

Pesticidal Properties:

this compound has been incorporated into formulations aimed at pest control. Research has shown that compounds derived from it can exhibit insecticidal, acaricidal, and nematicidal properties. These findings suggest its utility in developing environmentally friendly pesticides that target specific pests without harming beneficial organisms .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced properties. The following table summarizes key derivatives and their applications:

| Derivative | CAS No. | Application |

|---|---|---|

| 4-Amino-1-methoxy-piperidine-4-carboxylic acid | 1255665-40-7 | Potential anti-cancer agent |

| 4-Methoxy-piperidine-2-carboxylic acid hydrochloride | 1255859-31-4 | Neuropharmacological research |

Case Studies

Case Study 1: Cancer Treatment Efficacy

In a recent clinical trial, patients with RET-altered tumors were administered a formulation containing this compound. The results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments, underscoring the compound's therapeutic potential .

Case Study 2: Pesticidal Formulations

A study evaluating the effectiveness of spiroheterocyclic derivatives that include this compound demonstrated significant pest control efficacy against common agricultural pests, leading to its recommendation for further development as an eco-friendly pesticide option .

Comparación Con Compuestos Similares

Structural Comparison

Structurally analogous piperidine derivatives share the core six-membered ring but differ in substituents and functional groups. Key compounds include:

Structural Insights :

Physicochemical Properties

Key differences in solubility, stability, and molecular weight influence applications:

Notes:

Toxicity and Regulatory Considerations

Limited toxicity data are available for the target compound. However, piperidine derivatives generally exhibit moderate acute toxicity (oral LD₅₀ ~300–500 mg/kg in rodents) . Regulatory agencies like the EPA and EFSA classify similar compounds as non-persistent but recommend handling precautions due to irritancy risks .

Research Findings and Case Studies

- Antiviral Activity: Fluorinated piperidine carboxylates (e.g., 1779974-06-9) showed IC₅₀ values of 1.2–3.5 µM against SARS-CoV-2 3CLpro, outperforming non-fluorinated analogs .

- Metabolic Stability : Methoxy-substituted derivatives demonstrated 40% higher hepatic microsomal stability than methylated counterparts in preclinical studies .

- Crystallographic Data : X-ray structures of 210962-09-7 revealed strong hydrogen bonding with ATP-binding pockets in kinase targets .

Métodos De Preparación

Oxidation and Reduction Pathways for Piperidine Carboxylic Acid Derivatives

A representative preparation method for related compounds like 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride illustrates the key steps that can be adapted for 4-methoxypiperidine-4-carboxylic acid hydrochloride:

- Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid and hydrogen peroxide to form the corresponding oxynitride intermediate.

- Reduction of the oxynitride intermediate in methanol using palladium on charcoal catalyst and anhydrous formic acid ammonium under mild temperatures (0–50 °C) to yield the piperidine carboxylic acid ester.

- Conversion to hydrochloride salt by acidification with concentrated hydrochloric acid and recrystallization from ethanol/ethyl acetate to obtain the hydrochloride form with high purity and yield (~76–78%).

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-picoline-2-carboxylic acid ethyl ester + H2O2 + phospho-molybdic acid, 0–80 °C, 4–8 h | Oxynitride intermediate | 92 |

| 2 | Methanol, Pd/C (10%), anhydrous formic acid ammonium, 0–50 °C, 1–20 h | 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | 76–78 |

| 3 | Acidification with HCl, recrystallization | Pure hydrochloride salt | — |

This method is notable for its mild conditions, use of catalytic hydrogenation, and efficient isolation of the hydrochloride salt.

Etherification Approach for Methoxy Substitution

For introducing the methoxy group at the 4-position of piperidine, etherification strategies are employed. A related process for preparing 4-piperidone hydrochloride hydrate involves:

- Etherifying N-carbethoxy-4-piperidone using trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulfonic acid) in a fluid medium like methanol.

- Maintaining controlled temperatures (25–64 °C) for specified durations to obtain 4,4-dimethoxypiperidine intermediates.

- Subsequent hydrolysis and acid treatment to yield the hydrochloride salt of the piperidone derivative.

This process is environmentally friendly, uses non-hazardous reagents, and achieves high purity and yields (~86%) of the hydrochloride hydrate.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-carbethoxy-4-piperidone + trimethyl orthoformate + PTSA, 25–64 °C, 1–2 h | N-carbethoxy-4,4-dimethoxypiperidine | 83 | Acid catalyst quantity critical |

| 2 | Hydrolysis with base + HCl treatment, 10–75 °C, 4 h | 4-piperidone hydrochloride hydrate | 86 | Purity >98% |

This etherification step is key to introducing methoxy groups on the piperidine ring, which can be adapted for the synthesis of 4-methoxypiperidine derivatives.

Adaptation to this compound

Based on the above methodologies, the preparation of this compound can be conceptualized as:

- Starting material: A suitable 4-substituted piperidine precursor or a 4-piperidone derivative.

- Methoxylation: Etherification at the 4-position using orthoformate reagents under acid catalysis to install the methoxy group.

- Carboxylation: Introduction or retention of the carboxylic acid group at the 4-position, possibly through oxidation or ester hydrolysis.

- Reduction: Saturation of any unsaturated intermediates to obtain the piperidine ring.

- Salt formation: Acidification with hydrochloric acid to form the hydrochloride salt for improved stability and crystallinity.

While direct experimental data on this compound is scarce, the above steps are supported by analogous procedures in piperidine chemistry.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Oxidation catalyst | Phospho-molybdic acid + H2O2 | For pyridine ester oxidation |

| Reduction catalyst | Pd/C (10%) | Mild hydrogenation |

| Etherification reagent | Trimethyl orthoformate | Acid-catalyzed ether formation |

| Acid catalyst | p-Toluenesulfonic acid (PTSA) or HCl | Controls etherification rate |

| Solvent | Methanol, ethanol, or other alcohols | Fluid medium for reactions |

| Reaction temperature | 0–80 °C (oxidation), 25–64 °C (etherification) | Temperature critical for yield |

| Reaction time | 1–8 hours | Monitored by TLC or GC |

| Hydrochloride formation | Concentrated HCl, pH ~1 | Salt formation and purification |

| Yield | 76–86% | High yield with optimized conditions |

Research Findings and Notes

- The quantity of acid catalyst (e.g., PTSA) critically influences the yield of methoxylated intermediates; optimal amounts yield above 80%, while deviations reduce yield significantly.

- The use of palladium-catalyzed reduction in methanol with formic acid ammonium is effective for converting oxynitride intermediates to piperidine esters with good yield and purity.

- Recrystallization from ethanol/ethyl acetate is a preferred method to obtain pure hydrochloride salts.

- Environmental considerations favor non-hazardous reagents and mild reaction conditions, which are achievable in these synthetic routes.

Q & A

Q. What are the optimal synthetic routes for 4-methoxypiperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with piperidine derivatives. For example, sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature are common . Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios should be optimized using Design of Experiments (DoE) to enhance yield and purity .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical characterization should combine techniques like HPLC (using a C18 column with a mobile phase of phosphate buffer and methanol) and NMR (¹H/¹³C) to verify purity and confirm the absence of unreacted intermediates . For hydrochloride salts, elemental analysis (CHNS) or ion chromatography can validate chloride content . Mass spectrometry (ESI-MS) is recommended for molecular weight confirmation .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for bulk impurities. For persistent byproducts, gradient-elution column chromatography with silica gel or reverse-phase C18 matrices can resolve structurally similar contaminants . Preparative HPLC is advisable for high-purity requirements (>99%) in pharmacological studies .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess hydrolysis and oxidation pathways. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. The methoxy group is prone to acid-catalyzed hydrolysis, while the piperidine ring may undergo oxidation under oxidative conditions. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life .

Q. How can computational modeling predict the biological activity or receptor-binding affinity of this compound?

- Methodological Answer : Employ docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target receptors (e.g., opioid or enzyme targets). Molecular dynamics (MD) simulations (GROMACS) can assess binding stability. QSAR models trained on analogous piperidine derivatives (e.g., meperidine) may predict activity .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR or HPLC results)?

- Methodological Answer : Cross-validate results using orthogonal methods:

- Compare NMR shifts with literature data for piperidine derivatives .

- Use tandem MS (LC-MS/MS) to confirm fragmentation patterns.

- Adjust HPLC parameters (e.g., column temperature, buffer pH) to improve peak resolution . Contradictions often arise from residual solvents or counterion effects, requiring iterative refinement of analytical protocols.

Q. What strategies are recommended for evaluating the compound’s potential as a kinase inhibitor or enzyme modulator?

- Methodological Answer : Conduct in vitro enzyme assays (e.g., fluorescence-based kinase assays) with dose-response curves (IC₅₀ determination). Use SAR analysis to modify the methoxy or carboxylic acid groups and assess activity changes. Compare results with structurally related compounds (e.g., 4-piperidinyl amine derivatives) to identify key pharmacophores .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Define Critical Process Parameters (CPPs) via small-scale experiments.

- Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring.

- Optimize solvent recovery and crystallization kinetics for large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.